molecular formula C11H14N2O2 B1313429 1-Pyridin-4-yl-piperidine-3-carboxylic acid CAS No. 80028-29-1

1-Pyridin-4-yl-piperidine-3-carboxylic acid

Cat. No.: B1313429
CAS No.: 80028-29-1
M. Wt: 206.24 g/mol
InChI Key: YZJJTBZZHKLLLK-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1-Pyridin-4-yl-piperidine-3-carboxylic acid derivatives have been identified as functional groups in the synthesis of novel Central Nervous System (CNS) acting drugs. The literature highlights heterocycles with nitrogen, such as pyridine, as crucial for developing compounds with potential CNS activity. This research suggests that the compound and its derivatives could serve as lead molecules in synthesizing new drugs aimed at treating CNS disorders, with a focus on minimizing adverse effects like addiction and tolerance (S. Saganuwan, 2017).

Catalytic Applications

In the realm of catalysis, pyridine derivatives, including those related to this compound, have shown versatility. They are essential in recyclable copper catalyst systems for C–N bond-forming cross-coupling reactions, employing aryl halides and arylboronic acids. These systems highlight the compound's role in advancing sustainable and green chemistry by contributing to the development of recyclable catalysts, underscoring its potential for commercial exploitation in organic synthesis (M. Kantam et al., 2013).

Role as Ligands

Pyridine derivatives, including this compound, are highlighted for their significant role in forming metal complexes and serving as ligands in various chemical reactions. These compounds are instrumental in designing and synthesizing complex molecules, showcasing their importance in medicinal applications and analytical chemistry as chemosensors. This versatility is due to their high affinity for various ions and their ability to act as effective chemosensors for different species, illustrating the compound's broad applicability in both synthetic organic chemistry and drug development (Gasem Mohammad Abu-Taweel et al., 2022).

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-yl-piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as GABA (γ-aminobutyric acid) uptake inhibitors . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various molecular targets, leading to its biological effects. For instance, piperidine derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable activity over extended periods, but their effects may diminish due to degradation or metabolic processes . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or disruption of normal cellular function . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites with different biological activities . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its biological effects and for developing strategies to enhance its therapeutic potential.

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJJTBZZHKLLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512497
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80028-29-1
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80028-29-1
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